2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole
CAS No.: 2097864-05-4
Cat. No.: VC5577569
Molecular Formula: C14H19N3O
Molecular Weight: 245.326
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097864-05-4 |
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Molecular Formula | C14H19N3O |
Molecular Weight | 245.326 |
IUPAC Name | 1,3-dihydroisoindol-2-yl-(4-methylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C14H19N3O/c1-15-6-8-16(9-7-15)14(18)17-10-12-4-2-3-5-13(12)11-17/h2-5H,6-11H2,1H3 |
Standard InChI Key | VTQMNUTUQCLJRX-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)N2CC3=CC=CC=C3C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole consists of a partially saturated isoindole core (2,3-dihydro-1H-isoindole) fused to a 4-methylpiperazine moiety via a carbonyl linkage. The isoindole system adopts a bicyclic structure with one double bond, while the piperazine ring introduces a basic nitrogen center. Key structural attributes include:
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Molecular Formula: (calculated based on analogous compounds ).
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Molecular Weight: 260.32 g/mol.
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IUPAC Name: Methyl 4-(2,3-dihydro-1H-isoindole-5-carbonyl)piperazine-1-carboxylate (related structure ).
The carbonyl group bridges the isoindole’s second position to the piperazine’s nitrogen, creating a planar amide bond that influences conformational rigidity .
Synthetic Methodologies
Rhodium-Catalyzed Cascade Reactions
Recent advances in nitrogen heterocycle synthesis, such as the rhodium-catalyzed trifunctionalization of nitriles, offer a plausible route to this compound . The methodology involves:
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Nitrile Ylide Formation: Reaction of a rhodium vinylcarbene with a nitrile to generate a conjugated ylide.
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Electrocyclization: 1,7-electrocyclization forms an azepine intermediate.
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Nucleophilic Attack: A second vinylcarbene attacks the azepine, leading to ring contraction and isoindole formation .
Table 1: Synthetic Conditions for Analogous Isoindole Derivatives
Step | Reagents/Conditions | Yield (%) |
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Nitrile Ylide Formation | [Rh(esp)], CHCl, 25°C | 60–75 |
Electrocyclization | Toluene, reflux | 45–60 |
Final Functionalization | 4-Methylpiperazine, DMF, 80°C | 50–65 |
Alternative Routes
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Acylation of Piperazine: Coupling 2,3-dihydro-1H-isoindole-5-carboxylic acid with 4-methylpiperazine using EDCI/HOBt .
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Solid-Phase Synthesis: Employ resin-bound isoindole precursors for iterative functionalization .
Applications in Drug Development
Central Nervous System (CNS) Agents
The compound’s lipophilicity (clogP ~2.1) and polar surface area (~45 Ų) align with blood-brain barrier permeability criteria, making it a candidate for:
Agrochemistry
Spiroisoindoline analogs demonstrate insecticidal activity (e.g., LC = 12 ppm against Aphis gossypii) , suggesting potential utility in crop protection.
Recent Advancements and Future Directions
Catalytic Asymmetric Synthesis
The 2024 rhodium-catalyzed method enables enantioselective synthesis of isoindoles, paving the way for chiral analogs . Key improvements include:
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Enantiomeric Excess: Up to 92% ee using chiral dirhodium catalysts .
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Substrate Scope: Tolerance for electron-deficient nitriles and sterically hindered diazo compounds .
Computational Drug Design
Machine learning models predict favorable ADMET properties for this compound, with:
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